

# 2-Butylpyridine chemical properties and structure

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## Compound of Interest

Compound Name: 2-Butylpyridine

Cat. No.: B1583359

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An In-Depth Technical Guide to **2-Butylpyridine**: Chemical Properties and Structure

## Introduction

**2-Butylpyridine** is an organic compound belonging to the family of pyridines. It is characterized by a pyridine ring substituted with a butyl group at the second position. This structural feature imparts specific chemical and physical properties that make it a molecule of interest in various chemical syntheses, including as a building block for more complex molecules in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and applications of **2-butylpyridine**, intended for researchers, scientists, and professionals in drug development.

## Molecular Structure and Identification

**2-Butylpyridine** consists of a heterocyclic aromatic pyridine ring with a  $C_5H_4N$  core, to which a butyl ( $C_4H_9$ ) group is attached at the carbon atom adjacent to the nitrogen. The presence of the nitrogen atom in the ring makes it a weak base.

## Chemical Structure

The structure of **2-butylpyridine** can be represented as follows:

Caption: 2D structure of **2-Butylpyridine**.

## Nomenclature and Identifiers

- IUPAC Name: **2-butylpyridine**[\[1\]](#)
- Synonyms: 2-n-butylpyridine[\[2\]](#)
- CAS Number: 5058-19-5[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>13</sub>N[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 135.21 g/mol [\[1\]](#)[\[2\]](#)
- InChI Key: ADSOSINJPNKUJK-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)

## Physicochemical Properties

The physical and chemical properties of **2-butylpyridine** are summarized in the table below.

Property	Value	Source
Molecular Weight	135.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Density	0.907 g/mL	<a href="#">[2]</a>
Melting Point	97 °C	<a href="#">[2]</a>
Refractive Index	1.480	<a href="#">[2]</a>
Hydrogen Bond Donor Count	0	<a href="#">[1]</a> <a href="#">[4]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[1]</a> <a href="#">[4]</a>
Rotatable Bond Count	3	<a href="#">[1]</a>
XLogP3	2.3	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-butylpyridine**.

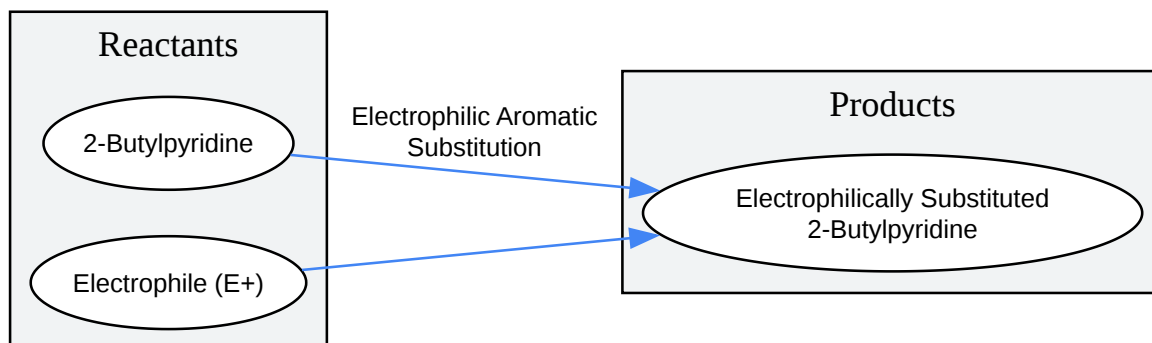
- **Mass Spectrometry:** The electron ionization (EI) mass spectrum of **2-butylpyridine** typically shows a molecular ion peak ( $M^+$ ) at  $m/z$  135.[5][6] Common fragmentation patterns involve the loss of alkyl fragments from the butyl chain. The base peak is often observed at  $m/z$  93, corresponding to the pyridylmethyl cation.[1]
- **NMR Spectroscopy:**
  - $^1\text{H}$  NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butyl group. The aromatic protons would appear in the downfield region (typically  $\delta$  7.0-8.5 ppm), while the butyl protons would be found in the upfield region ( $\delta$  0.9-2.8 ppm).
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.[7] The aromatic carbons would resonate in the  $\delta$  120-160 ppm range, and the aliphatic carbons would appear at higher field strengths.
- **Infrared (IR) Spectroscopy:** The IR spectrum of **2-butylpyridine** would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, as well as C=C and C=N stretching vibrations of the pyridine ring.[8]

## Reactivity and Chemical Behavior

The chemical reactivity of **2-butylpyridine** is influenced by both the pyridine ring and the butyl substituent.

- **Basicity:** The nitrogen atom in the pyridine ring has a lone pair of electrons, making **2-butylpyridine** a weak base. It can be protonated by strong acids to form pyridinium salts.
- **Reactions of the Pyridine Ring:** The pyridine ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. It can also undergo nucleophilic substitution, particularly at the 2- and 4-positions.
- **Steric Hindrance:** The butyl group at the 2-position can exert steric hindrance, which may influence the accessibility of the nitrogen lone pair and the reactivity of the adjacent positions on the ring.[3] This is a well-documented phenomenon in related, more sterically

encumbered molecules like 2,6-di-tert-butylpyridine, which is known as a non-nucleophilic base.[9][10][11]



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Caption: General electrophilic substitution reaction of **2-butylpyridine**.

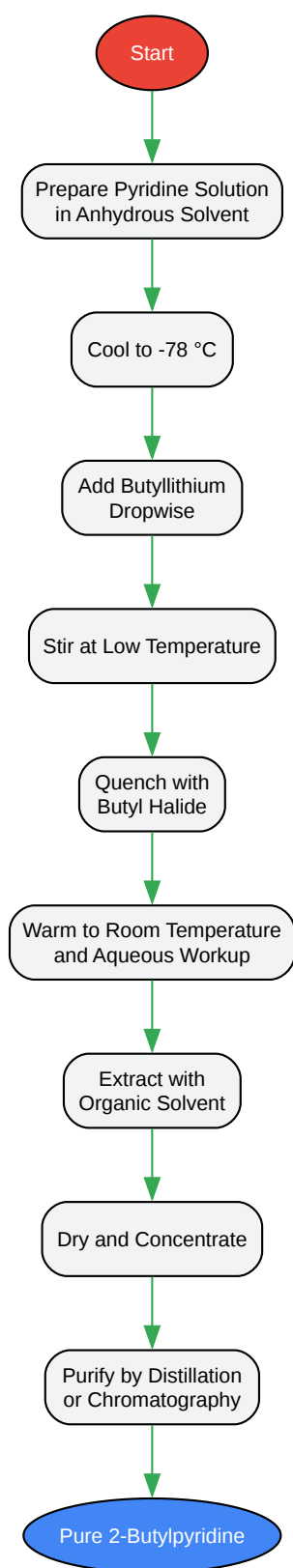
## Synthesis of 2-Butylpyridine

A common method for the synthesis of 2-alkylpyridines involves the reaction of pyridine with an organolithium reagent, followed by an alkyl halide. A general workflow is outlined below.

### Experimental Protocol: Synthesis via Organolithium Reagent

- **Reaction Setup:** A solution of pyridine in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Organolithium:** The solution is cooled to a low temperature (typically -78 °C), and a solution of butyllithium in hexanes is added dropwise with stirring.
- **Reaction Time:** The reaction mixture is stirred at low temperature for a specified period to allow for the formation of the lithiated pyridine intermediate.
- **Quenching:** The reaction is quenched by the addition of a suitable electrophile, in this case, a butyl halide (e.g., butyl bromide).

- **Workup:** The reaction mixture is allowed to warm to room temperature and is then quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- **Purification:** The combined organic layers are dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure **2-butylpyridine**.



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Caption: General workflow for the synthesis of **2-butylpyridine**.

## Applications in Research and Drug Development

Substituted pyridines are important scaffolds in medicinal chemistry.<sup>[12]</sup> While direct applications of **2-butylpyridine** in marketed drugs are not widely documented, its structural motif is relevant. For example, derivatives like 2-amino-5-tert-butylpyridine have been synthesized as fragments for drug discovery, showing improved physicochemical properties over their aniline counterparts.<sup>[13][14]</sup> The butyl group can modulate lipophilicity, which is a critical parameter for drug absorption and distribution. Therefore, **2-butylpyridine** serves as a valuable starting material for the synthesis of novel compounds with potential biological activity.

## Safety and Handling

**2-Butylpyridine** should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

- General Hazards: Information on the specific toxicity of **2-butylpyridine** is limited.<sup>[15]</sup> However, related compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.<sup>[16]</sup>
- Personal Protective Equipment (PPE): It is recommended to wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.<sup>[15]</sup>
- First Aid Measures:
  - In case of skin contact: Wash with plenty of soap and water.
  - In case of eye contact: Rinse cautiously with water for several minutes.
  - If inhaled: Move the person into fresh air.
  - If swallowed: Rinse mouth with water. Seek medical attention.<sup>[15]</sup>
- Disposal: Dispose of in accordance with local, state, and federal regulations. The material may be disposed of by incineration at a licensed chemical destruction plant.<sup>[15]</sup>

## Conclusion

**2-Butylpyridine** is a versatile chemical compound with a well-defined structure and a range of interesting chemical properties. Its reactivity, governed by the interplay of the pyridine ring and the butyl substituent, makes it a useful building block in organic synthesis. For researchers and professionals in drug development, understanding the fundamental characteristics of **2-butylpyridine** can open avenues for the design and synthesis of new molecular entities with potential therapeutic applications.

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